molecular formula C23H23Cl2N3O3 B4588891 (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4588891
M. Wt: 460.3 g/mol
InChI Key: DNQWOSAGVNTNRI-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a dichlorophenyl group, and a cyclohexyl-substituted pyrrole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorobenzaldehyde, cyclohexylamine, and pyrimidine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the pyrimidine ring through condensation of appropriate aldehydes and amines.

    Cyclization: Formation of the pyrrole ring via cyclization reactions.

    Substitution Reactions: Introduction of the dichlorophenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and temperature control is crucial to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Large-scale reactors where the reactions are carried out in batches.

    Continuous Flow Reactors: For more efficient and scalable production, continuous flow reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction Products: Formation of reduced derivatives with hydrogen addition.

    Substitution Products: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in organic synthesis.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological processes and interactions.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Agents: Used in the development of diagnostic tools and imaging agents.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

    Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures.

    Cyclohexyl-Substituted Compounds: Compounds with similar cyclohexyl groups.

Uniqueness

The uniqueness of (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the dichlorophenyl and cyclohexyl-substituted pyrrole moieties makes it distinct from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O3/c1-13-11-15(14(2)27(13)16-7-4-3-5-8-16)12-17-21(29)26-23(31)28(22(17)30)19-10-6-9-18(24)20(19)25/h6,9-12,16H,3-5,7-8H2,1-2H3,(H,26,29,31)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQWOSAGVNTNRI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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